2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C10H10BF3O2 and its molecular weight is 229.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, a derivative, shows potential in catalytic hydrogenation and Diels-Alder adducts (Woods & Strong, 1967).
Electrooptic Display Devices : Cyano derivatives of this compound exhibit properties suitable for high information electrooptic display devices due to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).
Organic Synthesis : Aminolysis of certain derivatives leads to β-keto amides and β-enamino carboxamides, useful in organic synthesis (Štefane & Polanc, 2007).
Liquid Crystal Applications : Difluorobiphenyl dioxaborinanes, another derivative, are potential candidates for ferroelectric liquid crystal applications due to their low transition temperatures and nematic properties (Dong et al., 1997).
Vinylboronate Heck Couplings : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a stable and reactive reagent for vinylboronate Heck couplings, providing improved selectivity and stability (Lightfoot et al., 2003).
Catalytic Conversion : Ferrocene-based dioxaborinane compounds show efficient catalytic conversion in the transfer hydrogenation of various ketones (Kilic et al., 2018).
Electrolyte Applications : The dioxaborinane-contained solid-state polymer electrolyte (P(GMMA-PBA)) exhibits optimal ionic conductivity and maintains a high percentage of initial capacitance after numerous charge-discharge cycles, making it suitable for symmetrical capacitors (Yuan et al., 2016).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)8-2-4-9(5-3-8)11-15-6-1-7-16-11/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWREANRGBTZEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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